Ethyl 4-Bromoindole-3-acetate
Description
Significance of Indole (B1671886) and its Functionalized Derivatives in Chemical Sciences
The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. chim.itnih.govrsc.org This structural motif is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.govmdpi.com The versatility of the indole ring, characterized by its electron-rich nature, allows for diverse functionalization, making it a crucial platform for the synthesis of complex molecules. chim.it
Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net For instance, indole-3-carbinol, found in cruciferous vegetables, and its dimer have shown promise in cancer research. mdpi.com Furthermore, the incorporation of an indole moiety can significantly influence a molecule's photophysical properties, leading to applications in the development of organic dyes and photoactuators. chim.it The continuous exploration of new synthetic methods for creating and modifying the indole core remains a vibrant area of chemical research. rsc.orgnih.gov
Strategic Importance of Ethyl 4-Bromoindole-3-acetate in Synthetic Methodologies
This compound serves as a strategic intermediate in the synthesis of more complex, functionalized indole derivatives. The bromine atom at the C-4 position and the ethyl acetate (B1210297) group at the C-3 position provide two distinct and reactive sites for further chemical transformations.
The bromine atom is particularly significant as it allows for the introduction of various substituents onto the benzene (B151609) portion of the indole ring through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability is crucial for building molecular complexity and accessing a diverse range of target molecules that would be difficult to synthesize through other routes.
The ethyl acetate group at the 3-position is also a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other derivatizations. rsc.org This functionality is common in many biologically active indole compounds, including plant auxins and various pharmaceuticals. The presence of both these functional groups in one molecule allows for a stepwise and controlled elaboration of the indole scaffold.
Overview of Current Challenges and Opportunities in Indole Synthesis Research
Another significant challenge is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net Traditional indole syntheses often require harsh reaction conditions, stoichiometric reagents, and toxic solvents. The current focus is on the development of catalytic methods, including those using transition metals, organocatalysts, and biocatalysts, that can proceed under milder conditions and with higher atom economy. rsc.orgresearchgate.net The use of greener solvents like water or ionic liquids is also being actively explored. researchgate.net
These challenges also present significant opportunities. The development of novel catalytic systems for C-H functionalization of indoles, for example, could revolutionize the way these molecules are synthesized. organic-chemistry.org Furthermore, the application of flow chemistry and other advanced technologies holds the potential to make indole synthesis more efficient, scalable, and safer. The synthesis and utilization of strategically functionalized indoles like this compound are central to overcoming these challenges and advancing the field of heterocyclic chemistry.
Properties of this compound
| Property | Value |
| Molecular Formula | C12H12BrNO2 |
| Molecular Weight | 282.13 g/mol accelachem.com |
| CAS Number | 2097800-22-9 accelachem.com |
| Appearance | Not specified in available results |
| Melting Point | Not specified in available results |
| Boiling Point | Not specified in available results |
| Solubility | Not specified in available results |
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
InChI Key |
HPFZPISCIQAGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Bromoindole 3 Acetate and Analogous Compounds
Regioselective Functionalization Strategies of Indole (B1671886) Rings
The precise introduction of substituents onto the indole ring is a fundamental challenge in synthetic organic chemistry. The inherent reactivity of the indole nucleus, particularly at the C3 position, often necessitates sophisticated strategies to achieve functionalization at other sites, such as the C4 position.
Bromination Protocols and Positional Selectivity in Indole Systems
Direct bromination of the indole ring typically leads to substitution at the electron-rich C3 position. Therefore, achieving selective bromination at the C4 position requires indirect methods or the use of specialized reagents and reaction conditions. The inherent challenge lies in overcoming the natural propensity for electrophilic attack at C3. While direct C4-H functionalization of indoles is an area of active research, it remains a significant hurdle due to the site's lower intrinsic reactivity. rsc.org
One strategy involves the use of a directing group to guide the electrophile to the desired position. Another approach is to modulate the electronic properties of the indole ring through substitution to favor C4 bromination. For instance, the presence of certain activating groups at other positions can influence the regioselectivity of the bromination reaction. semanticscholar.org
Precursor Synthesis for Introducing Bromine at C4
A more common and reliable approach to obtaining 4-bromoindoles involves the synthesis of a precursor already containing the bromine atom in the desired position, followed by the construction of the indole ring. The Batcho-Leimgruber indole synthesis is a powerful method for preparing substituted indoles, including 4-bromoindole (B15604). acs.orgresearchgate.net This method typically involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization to form the indole ring. This approach allows for the regiochemically pure synthesis of 4-bromoindoles, which can then be further functionalized. acs.org
Another strategy is the use of functionalized substrates in coupling reactions to introduce the bromine atom at the C4 position of a pre-existing indole or a precursor molecule. nbinno.com These advanced techniques provide a reliable pathway to 4-bromoindole, a crucial building block for various applications. nbinno.comguidechem.com
Esterification and Derivatization at the Acetate (B1210297) Moiety
The ethyl acetate group at the C3 position of the indole ring is a key functional handle that allows for a variety of chemical transformations. The synthesis of ethyl 4-bromoindole-3-acetate from 4-bromoindole-3-acetic acid is typically achieved through standard esterification procedures.
One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, other methods like using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base and catalyst can also be employed for the esterification of indole-3-acetic acid. mdpi.com A novel method for preparing alkyl esters of indole-3-acetic acid in an aqueous solution utilizes a chloroformate method, which avoids the need for hazardous reagents like diazomethane. nih.gov
The resulting ethyl ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to amides and other derivatives, providing access to a wide array of analogous compounds. For instance, the condensation of the ester with hydrazine (B178648) can furnish the corresponding acyl hydrazine, a precursor for further heterocyclic synthesis. beilstein-journals.org
Transition Metal-Catalyzed Approaches for C-X Bond Formation
Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are particularly valuable for the functionalization of halogenated indoles like 4-bromoindole.
Palladium-Catalyzed Cross-Coupling Reactions of Brominated Indoles
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-C and C-N bond formation. acs.orgrsc.org The bromine atom at the C4 position of this compound serves as an excellent handle for these transformations. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide variety of substituents at this position. nih.govnobelprize.org
For example, the Suzuki coupling enables the formation of a C-C bond by reacting the bromoindole with an organoboron reagent in the presence of a palladium catalyst and a base. This has been utilized in the synthesis of complex natural products. nobelprize.org Similarly, the Heck reaction allows for the coupling of the bromoindole with an alkene. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of N-arylated indoles, which are prevalent in many pharmaceutical compounds. nih.gov Kehler and co-workers successfully synthesized a compound with potential activity against schizophrenia and Parkinson's disease through a cross-coupling reaction of 4-bromoindole and N-carbamate piperazine. nih.gov
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Heck Reaction | Alkene | C-C | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions of Indole Systems
Rhodium(II) catalysts are highly effective in promoting reactions of diazo compounds, leading to a variety of synthetically useful transformations. mdpi.com In the context of indole chemistry, rhodium(II)-catalyzed reactions have been employed for C-H functionalization, cyclopropanation, and ring expansion reactions. acs.orgnih.govsnnu.edu.cn
One notable application is the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. This reaction can proceed through a cyclopropanation of the indole C2-C3 double bond, followed by a ring expansion of the resulting labile indoline (B122111) halocyclopropyl ester intermediate. beilstein-journals.orgbeilstein-journals.org This sequence ultimately leads to the formation of quinoline-3-carboxylates. beilstein-journals.orgbeilstein-journals.org The reaction conditions are typically mild, and the yields can be quite high. beilstein-journals.org The substitution pattern on the indole ring can significantly influence the chemo- and regioselectivity of these reactions. beilstein-journals.org For instance, electron-withdrawing groups on the indole nitrogen often lead to isolable cyclopropanation products. beilstein-journals.org More recent developments have shown that rhodium(II) catalysis can also be used for the dearomative cyclopropanation of indoles using cyclopropenes as carbene precursors. scholaris.ca
| Reaction Type | Reactants | Key Intermediate | Product | Catalyst (Typical) |
|---|---|---|---|---|
| Cyclopropanation-Ring Expansion | Indole, Ethyl bromodiazoacetate | Indoline halocyclopropyl ester | Ethyl quinoline-3-carboxylate | Rh₂(esp)₂ |
| Dearomative Cyclopropanation | Indole, Cyclopropene | Donor vinyl carbene | Vinyl cyclopropane (B1198618) | Rhodium(II) catalyst |
Photocatalytic and Electrocatalytic Alkylation and Functionalization of Indoles
Recent advancements in synthetic organic chemistry have highlighted photocatalysis and electrocatalysis as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods offer sustainable alternatives to traditional synthesis protocols for functionalizing indole rings.
Photocatalytic Alkylation and Functionalization:
Visible-light photoredox catalysis has emerged as a potent strategy for the alkylation of electron-rich heteroarenes like indoles. chemrxiv.org These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that, upon light irradiation, can initiate single-electron transfer (SET) processes. chemrxiv.org For instance, the C-H alkylation of indoles can be achieved using various alkylating agents. A new photocatalytic method for the C2 alkylation of indoles and pyrroles has been developed that requires a very low catalyst loading (0.075 mol%) and tolerates a variety of functional groups. chemrxiv.org
Another approach involves the visible-light-mediated Friedel-Crafts alkylation of indoles with compounds like nitroalkenes, using organic dyes such as rose bengal as the photocatalyst in environmentally benign solvents like water. nih.govrsc.org This method allows for the synthesis of 3-substituted indoles in good to excellent yields under mild conditions. nih.govrsc.org Researchers have also developed photochemically driven, ruthenium-catalyzed methods for the regioselective C-3 functionalization of indoles using alcohols, which can lead to products like indole-3-carbaldehyde or bis(indolyl)methanes. acs.org
A dual-functionalization strategy has been developed using a perovskite catalyst that merges two photoredox cycles. This allows for both N-heterocyclization and site-selective bromination of N-arylamines in a single reaction, producing valuable bromoindole scaffolds. nih.gov Bromoindoles are significant synthetic precursors for creating diverse functionalized indole derivatives through cross-coupling reactions. nih.gov
Electrocatalytic Functionalization:
Electrochemistry provides a reagent-free and sustainable method for the functionalization of indoles. Electrocatalytic reactions can achieve transformations that are often difficult to perform using conventional chemical methods. For example, a sustainable electrochemical protocol for the bromination of the indole C–H bond has been developed. mdpi.com This method utilizes an umpolung of the bromide ion under mild conditions, avoiding the need for transition metal catalysts or external chemical oxidants. mdpi.com
Electrocatalysis is also employed in constructing complex indole derivatives. Tunable electrocatalytic annulation reactions of o-arylalkynylanilines have been established to produce a variety of indoles, including C3-halogenated indoles, by simply adjusting the electrolytes and solvents. acs.org Recent research has also demonstrated the electrochemical synthesis of indoles through the annulation of N-arylenamines and the functionalization via cross-dehydrogenative coupling. researchgate.net
Table 1: Examples of Photocatalytic and Electrocatalytic Reactions for Indole Functionalization
| Reaction Type | Catalyst / Method | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Photocatalytic C2-Alkylation | Ru(bpy)3Cl2 | Indoles, Diazo Esters | C2-Alkylated Indoles | Unprecedentedly low catalyst loading (0.075 mol%). | chemrxiv.org |
| Photocatalytic C-H Alkylation | Rose Bengal / White LED | Indoles, Nitroalkenes | 3-(Nitroalkyl)indoles | Reaction proceeds in water; green and sustainable. | nih.govrsc.org |
| Electrochemical C-H Bromination | Graphite Rod Electrode | Indole | 3-Bromoindole | Transition-metal-free; umpolung of bromide ion. | mdpi.com |
| Electrocatalytic Annulation | Undivided Cell | o-Arylalkynylanilines | C3-Halogenated Indoles | Product diversity controlled by electrolyte choice. | acs.org |
| Dual Photocatalytic Functionalization | Perovskite Catalyst | N-Arylamines | N-Aryl-bromoindoles | Combines N-heterocyclization and C-3 bromination. | nih.gov |
Multi-component and Cascade Reactions for Indole Scaffold Construction
Cascade Reactions:
A notable example is the palladium-mediated cascade reaction involving a Tsuji-Trost reaction followed by a Heck coupling. researchgate.netorganic-chemistry.orgacs.org This one-pot process synthesizes various substituted indole and azaindole-3-acetic acid derivatives from N-Ts-o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. researchgate.netorganic-chemistry.orgacs.org The reaction proceeds through the formation of an η³–allyl Pd(II) complex, which reacts with the aniline (B41778) derivative, followed by an intramolecular Heck coupling to form the indole ring. acs.org
Another cascade approach involves an aza-alkylation/intramolecular Michael cascade reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromoacetophenones. mdpi.com This sequence, followed by a desulfonative dehydrogenation, yields highly functionalized indole derivatives such as ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. mdpi.com
Multi-component Reactions (MCRs):
MCRs are powerful tools for rapidly building molecular diversity. Several MCRs have been developed for the synthesis of functionalized indoles. For example, a solid acid-catalyzed, one-pot, three-step, five-component cascade reaction has been developed to construct complex polysubstituted indole compounds from simple starting materials. researchgate.net
L-proline has been used as a catalyst in a green, one-pot multicomponent reaction to synthesize 3-indole derivatives from indoles, aldehydes, and malononitrile (B47326) in good to excellent yields. researchgate.net The C-3 position of the indole nucleus is highly reactive and readily participates in such reactions. nih.gov Four-component reactions have also been utilized, for instance, in the synthesis of 3-(dihydropyridinyl)-indole derivatives using 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate under microwave irradiation. nih.gov These methods highlight the versatility of MCRs in generating libraries of complex indole derivatives from readily available precursors. researchgate.netnih.gov
Table 2: Examples of Cascade and Multi-component Reactions for Indole Synthesis
| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cascade Reaction | Pd(OAc)2/P(o-tol)3 | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Indole-3-acetic acid derivatives | One-pot Tsuji-Trost/Heck coupling sequence. | researchgate.netorganic-chemistry.orgacs.org |
| Cascade Reaction | Et3N, DBU | (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate, 2-bromo-4′-nitroacetophenone | Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | Aza-alkylation/intramolecular Michael cascade. | mdpi.com |
| 5-Component Cascade | Solid Acid (C-SO3H) | 3-(arylamino)cyclohex-2-en-1-ones, 2,2-dihydroxy-1-arylethan-1-ones, Meldrum's acid, alcohols, anilines | Polysubstituted indol-3-yl acetamides | One-pot, three-step procedure with a recyclable catalyst. | researchgate.net |
| 4-Component Reaction | InCl3 / Microwave | 3-(cyanoacetyl)-indoles, aldehydes, ethyl acetoacetate, ammonium acetate | 3-(dihydropyridinyl)-indole derivatives | Efficient construction of complex heterocyclic systems. | nih.gov |
| 3-Component Reaction | L-proline | Indoles, aldehydes, malononitrile | 3-substituted indole derivatives | Environmentally friendly, high yields at room temperature. | researchgate.net |
Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving Ethyl 4 Bromoindole 3 Acetate Scaffolds
Investigations into Electrophilic Aromatic Substitution on Indole (B1671886) Derivatives
The indole ring is inherently electron-rich, rendering it highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring, with the C3 position being the kinetically favored site of attack. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the arenium ion) without disrupting the aromaticity of the fused benzene ring. bhu.ac.in
In the case of Ethyl 4-Bromoindole-3-acetate, the C3 position is already substituted with an ethyl acetate (B1210297) group. This blockage prevents direct electrophilic attack at the most reactive site. Consequently, electrophilic attack must occur at other positions on the indole scaffold. The primary alternative site on the pyrrolic ring is the C2 position. If both C2 and C3 are blocked, or under specific conditions, substitution can occur on the carbocyclic ring at positions C4, C5, C6, or C7. bhu.ac.inwikipedia.org
The substituents on this compound heavily influence the regioselectivity of EAS reactions.
C3-Ethyl Acetate Group: This group is electron-withdrawing and sterically hinders approaches to the adjacent C2 and C4 positions.
C4-Bromo Group: Halogens are deactivating via their inductive effect but are ortho- and para-directing due to resonance. Thus, the bromine atom at C4 would direct incoming electrophiles to the C5 and C7 positions (ortho and para, respectively, relative to the bromine, though C5 is meta to the indole nitrogen).
Under strongly acidic conditions, the indole ring can be protonated at C3, which dramatically alters the reactivity landscape. This protonation makes the pyrrole ring electron-deficient, and electrophilic substitution is then directed to the benzene ring, often favoring the C5 position. wikipedia.org Investigations into the azo-coupling of 3-methylindole (B30407) have shown that electrophilic attack can proceed at the C2 position, sometimes through a mechanism involving an initial attack at C3 followed by a rearrangement. psu.edu A similar pathway could be envisioned for substrates like this compound.
| Position | Substituent/Feature | Electronic Effect | Influence on Reactivity | Favored Position for Electrophilic Attack |
|---|---|---|---|---|
| C3 | Ethyl Acetate (EWG) | Deactivating | Blocks the most reactive site; deactivates the pyrrole ring. | Redirects attack to C2 or the benzene ring. |
| C4 | Bromo (EWG by induction, EDG by resonance) | Deactivating | Deactivates the benzene ring. | Directs to C5 and C7. |
| N1-H | Acidic Proton | - | Can be deprotonated under basic conditions; N-protection can alter reactivity. | - |
| Overall Ring | Protonation at C3 (strongly acidic media) | Deactivating | Makes the entire pyrrole moiety an EWG. | Directs attack to the benzene ring, typically C5. wikipedia.org |
Radical-Mediated Processes and Their Role in Indole Functionalization
Radical reactions provide a complementary approach to ionic pathways for functionalizing indole rings. The indole scaffold can participate in radical processes either by acting as a radical acceptor or as a precursor to an indolyl radical. researchgate.net Modern methodologies, particularly those involving photoredox catalysis, have enabled a wide range of radical-based transformations under mild conditions. rsc.orgthieme.de
For this compound, radical addition would most likely target the C2=C3 double bond. While radical additions to indoles are frequently facile at the C3 position, the substitution at this site in the target molecule would likely direct a radical attack to the C2 position. researchgate.net Such a reaction would result in the formation of a new C-C or C-heteroatom bond at C2 and leave a radical intermediate at C3, which can be subsequently quenched or participate in a cascade reaction. sioc-journal.cnacs.org
Mechanistically, a typical photoredox cycle involves the excitation of a photocatalyst by visible light. The excited catalyst can then engage in a single-electron transfer (SET) with a suitable precursor to generate a radical species. This radical can then add to the indole ring. Alternatively, the excited photocatalyst could oxidize the indole to form an indole radical cation, which then reacts with a nucleophile. A study on the C5-iodination of indoles proposed a radical-mediated pathway, indicating that even the benzene ring can be subject to radical functionalization. rsc.org
| Reaction Type | Radical Source | Catalyst/Initiator | General Outcome | Reference |
|---|---|---|---|---|
| Radical Cyclization | Alkyl/Aryl Halide | AIBN, Bu₃SnH | Addition to C2 or C3 to form fused ring systems. | researchgate.net |
| Alkylation | α-Diazo Esters | Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Regioselective C2-alkylation via a proposed radical pathway. | chemrxiv.org |
| Diarylmethane Synthesis | para-Quinone Methides | Eosin Y (Organophotoredox catalyst) | Redox-neutral radical reaction to form indolyl diarylmethanes. | rsc.org |
| Cascade Reactions | Nitrogen-centered radical from Sulfonamide | Photoredox Catalyst | Synthesis of complex indole alkaloids via radical cascades. | acs.org |
Metal-Carbenoid Intermediates and Their Reactivity in Indole Chemistry
Transition metal-catalyzed reactions of diazo compounds generate highly reactive metal-carbenoid intermediates. These species are electrophilic and can react with indoles in several ways, most notably through C-H functionalization (often termed C-H insertion) or cyclopropanation. researchgate.netlibretexts.org The choice of metal catalyst, typically based on rhodium(II) or copper(I), is crucial for controlling the reactivity and selectivity of the transformation. rsc.org
The reaction of a metal carbenoid with an indole generally begins with the nucleophilic attack of the indole's C2=C3 π-bond onto the electrophilic carbene carbon. sioc-journal.cn This forms a zwitterionic intermediate. For an unsubstituted indole, this attack occurs at C3. However, for a 3-substituted indole like this compound, the attack would occur at the C2 position. researchgate.net From this intermediate, the reaction can proceed via two main pathways:
C-H Functionalization: A proton transfer, often from the C2 position to the carbenoid's ester group (via an enol intermediate), leads to the formation of a C2-alkylated indole. acs.org
Cyclopropanation: If the indole nitrogen bears a strong electron-withdrawing group, the zwitterionic intermediate can undergo ring closure to form a cyclopropane (B1198618) fused across the C2-C3 bond. researchgate.net
Given that this compound has a C3 substituent and an unsubstituted N-H, the most probable outcome of a reaction with a donor/acceptor diazo compound (e.g., ethyl diazoacetate) in the presence of a rhodium catalyst would be C-H functionalization at the C2 position.
| Indole Substitution Pattern | N1-Substituent | Likely Reaction Pathway | Primary Product | Reference |
|---|---|---|---|---|
| Unsubstituted at C2, C3 | H or Alkyl (Electron-Donating) | C-H Functionalization | C3-Alkylation | researchgate.net |
| C3-Substituted | H or Alkyl | C-H Functionalization | C2-Alkylation | researchgate.net |
| Unsubstituted at C2, C3 | Acyl (Electron-Withdrawing) | Cyclopropanation | C2-C3 Cyclopropane | researchgate.net |
| N-Methyl, C3-Unsubstituted | Methyl | C-H Insertion / Dimerization | Bis(indolyl)acetate (with ethyl bromo diazoacetate) | beilstein-journals.org |
C-H Activation Mechanisms and Catalytic Cycles in Indole Functionalization
Direct C-H activation is a powerful strategy for the regioselective functionalization of indoles, minimizing the need for pre-functionalized starting materials. researchgate.net These reactions are typically catalyzed by transition metals such as palladium, rhodium, ruthenium, or iridium and rely on directing groups to control which C-H bond is activated. nih.govchim.it
For this compound, the ester group at the C3 position can potentially serve as a directing group. Research has shown that an aldehyde group at C3 can effectively direct the C-H functionalization of unprotected indoles to the C4 position using a rhodium catalyst. acs.org A similar mechanism could apply to the C3-ester.
A plausible catalytic cycle for a Rh(III)-catalyzed C4-alkenylation would proceed as follows:
Coordination: The Rh(III) catalyst coordinates to the oxygen of the C3-ester group.
C-H Activation: This coordination facilitates the activation of the nearby C4-H bond, leading to the formation of a five-membered rhodacycle intermediate. nih.gov
Migratory Insertion: An incoming alkene coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
Reductive Elimination/Protonolysis: The cycle is completed by either reductive elimination or protonolysis, which releases the C4-functionalized indole product and regenerates the active Rh(III) catalyst. nih.gov
Alternatively, functionalization at other sites can be achieved by first installing a different directing group. For instance, attaching a pyrimidyl group to the indole nitrogen can direct C-H activation to the C2 position with a cobalt catalyst or even to the C7 position with a rhodium catalyst. nih.gov
| Directing Group Position | Directing Group | Metal Catalyst | Target Position | Reference |
|---|---|---|---|---|
| C3 | Aldehyde (-CHO) | Rh(III), Ru(II) | C4 | acs.orgacs.org |
| N1 | Pyridyl, Pyrimidyl | Pd(II), Ru(II), Co(III) | C2 | chim.itnih.gov |
| N1 | Pyrimidyl | Rh(III) | C7 | nih.gov |
| C3 | Pivaloyl | Ir(III) | C4 | acs.org |
Stereochemical Control and Regioselectivity in Indole Transformations
Achieving high levels of selectivity is a central goal in the synthesis of complex molecules derived from indole scaffolds. Regioselectivity determines which position on the ring reacts, while stereoselectivity controls the three-dimensional arrangement of the newly formed bonds.
Regioselectivity: As discussed, the inherent reactivity of the indole ring favors C3. In a blocked substrate like this compound, the regiochemical outcome is a contest between different factors:
Inherent Reactivity: Favors C2 for electrophilic and carbenoid attacks.
Directing Groups: A C3-ester can direct C-H activation to C4. acs.org An N-directing group can target C2 or C7. chim.it
Steric Hindrance: The bulky substituents at C3 and C4 may disfavor reactions at adjacent positions (C2 and C5).
Radical Pathways: Often less predictable but can be controlled by the specific radical and reaction conditions, with C2 and C5 being potential sites for functionalization. rsc.orgchemrxiv.org
Stereochemical Control: Introducing chirality with high fidelity requires the use of asymmetric catalysis.
Metal-Carbenoid Reactions: Enantioselectivity can be achieved by using chiral ligands on the metal catalyst. Chiral dirhodium carboxamidates and carboxylates are well-established for controlling the stereochemistry of C-H insertion and cyclopropanation reactions. libretexts.org A cooperative catalysis system using a rhodium catalyst and a chiral phosphoric acid has been shown to induce high enantioselectivity by acting as a chiral proton shuttle during the proton transfer step. sioc-journal.cn
C-H Activation: The use of chiral ligands on palladium or rhodium catalysts can create a chiral environment around the metal center, leading to enantioselective C-H functionalization.
Other Asymmetric Transformations: Reactions such as Pd-catalyzed asymmetric allylic alkylation can be used to construct stereocenters in the synthesis of complex indole-containing targets. acs.org Enantioconvergent methods, which use a chiral catalyst to transform a racemic mixture of starting materials into a single enantiomer of the product, are also a powerful strategy. acs.org
| Type of Selectivity | Strategy | Applicable Reaction Type | Example | Reference |
|---|---|---|---|---|
| Regioselectivity | Exploiting Inherent Reactivity | Electrophilic Substitution | Attack at C3 (unsubstituted) or C2 (3-substituted). | bhu.ac.inpsu.edu |
| Directing Groups | C-H Activation | C3-aldehyde directs to C4; N-pyrimidyl directs to C2/C7. | acs.orgnih.gov | |
| Stereoselectivity | Chiral Metal Catalysts | Metal-Carbenoid Insertion, C-H Activation | Chiral Rh(II) carboxamidates for C-H insertion. | libretexts.org |
| Cooperative Catalysis | Metal-Carbenoid Insertion | Rh₂(OAc)₄ with a chiral phosphoric acid as a proton shuttle. | sioc-journal.cn |
Advanced Spectroscopic Characterization and Computational Analysis of Ethyl 4 Bromoindole 3 Acetate and Its Analogues
Structural Elucidation via High-Resolution Spectroscopic Techniques
Spectroscopic analysis is the cornerstone of molecular characterization. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the atomic composition, functional groups, and chemical environment within the structure of Ethyl 4-bromoindole-3-acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
For the analogue 4-bromoindole-3-acetic acid, the ¹H NMR spectrum shows characteristic signals for the indole (B1671886) ring protons and the methylene (B1212753) protons of the acetate (B1210297) side chain. google.com The proton on the indole nitrogen (N-H) would typically appear as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the benzene (B151609) portion of the indole ring (H5, H6, H7) would exhibit complex splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-7.5 ppm). A key signal is the proton at the C2 position, which typically appears as a singlet or a narrowly split multiplet. The methylene protons (-CH₂-) adjacent to the carbonyl group are observed as a singlet around δ 3.88 ppm. google.com
For this compound, this pattern would be similar, with the crucial addition of signals from the ethyl ester group. This would include a quartet around δ 4.1-4.2 ppm for the methylene protons (-OCH₂CH₃) and a triplet around δ 1.2-1.3 ppm for the methyl protons (-OCH₂CH₃), arising from coupling with each other.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester (δ ~170 ppm), the aromatic carbons of the indole ring (δ 110-140 ppm), the methylene carbon of the acetate group (δ ~30-35 ppm), and the carbons of the ethyl group (δ ~60 ppm for -OCH₂- and δ ~14 ppm for -CH₃).
Table 1: Representative ¹H NMR Data for the 4-Bromoindole-3-acetic Acid Moiety
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (-CH₂COOH) | ~3.88 | Singlet |
| Aromatic (H5, H6, H7) | ~6.8 - 7.2 | Multiplets (dd, d) |
| Indole (H2) | ~7.0 | Singlet (broad) |
| Indole (N-H) | > 8.0 | Singlet (broad) |
Note: Data is based on the analogue 4-bromoindole-3-acetic acid and is representative. google.com The ethyl ester would show additional signals for the -OCH₂CH₃ group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C₁₂H₁₂BrNO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
HRMS analysis, typically using Electrospray Ionization (ESI), would show a protonated molecular ion peak ([M+H]⁺) at an m/z value that matches the calculated exact mass to within a few parts per million (ppm). The presence of a bromine atom is uniquely identifiable by a characteristic isotopic pattern, where two peaks of nearly equal intensity appear one mass unit apart ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature, combined with the high-precision mass measurement, provides definitive confirmation of the molecular formula. acs.orgnih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
Data from the analogue 4-bromoindole-3-acetic acid shows key peaks at 3360 cm⁻¹ (N-H stretch), 3050 cm⁻¹ (aromatic C-H stretch), and 1697 cm⁻¹ (C=O carbonyl stretch of the carboxylic acid). google.com For the ethyl ester, the N-H and aromatic C-H stretching vibrations would be in similar regions. The most significant band would be the strong carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester linkage would appear in the 1100-1300 cm⁻¹ region. The presence of the C-Br bond would be indicated by a vibration in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3350 - 3450 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1730 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1100 - 1300 |
| Aromatic C-Br | Stretch | 500 - 600 |
Note: Wavenumbers are approximate and based on characteristic values for the respective functional groups and data from analogues. google.comacs.org
Single-Crystal X-ray Diffraction for Definitive Molecular Architecture
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact atomic coordinates, from which it is possible to derive accurate bond lengths, bond angles, and torsion angles.
Currently, a public crystal structure for this compound has not been reported. However, if a suitable single crystal were analyzed, this method would confirm the planarity of the indole ring system and reveal the conformation of the ethyl acetate side chain relative to the ring. Furthermore, it would provide invaluable information on the intermolecular interactions governing the crystal packing, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the bromine atom.
Theoretical and Computational Chemistry Studies
In conjunction with experimental data, theoretical and computational methods provide deeper insight into the molecular properties of a compound. These in silico approaches can predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize the molecule's geometry, predicting bond lengths and angles that are often in close agreement with experimental data from X-ray diffraction. nih.gov
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
For an analogue compound, indole-3-acetic acid (IAA), DFT calculations have been performed to determine these properties. banglajol.info The HOMO of IAA is primarily localized over the π-system of the indole ring, indicating this is the site of electron donation. The LUMO is also distributed across the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. chemmethod.com
For this compound, the introduction of an electron-withdrawing bromine atom at the C4 position is expected to influence the electronic structure by lowering the energy of both the HOMO and LUMO. This modification can affect the molecule's reactivity, stability, and spectroscopic properties. chemrxiv.org
Table 3: Representative Frontier Orbital Energies for the Analogue Indole-3-acetic acid (IAA)
| Molecular Orbital | Energy (eV) |
| HOMO | -4.501 |
| LUMO | Not Reported |
| HOMO-LUMO Gap | 8.96 eV |
Note: Data is for the analogue compound indole-3-acetic acid, calculated using DFT methods, and serves as a representative example. chemmethod.combanglajol.info
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a principal computational method for investigating the electronic excited states of molecules, offering a favorable balance between computational cost and accuracy for many organic compounds. nii.ac.jpresearchgate.netrsc.org This approach is widely applied to predict the electronic absorption spectra of indole derivatives by calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without a change in molecular geometry.
The methodology involves calculating the electronic transitions from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). For a molecule like this compound, these calculations are typically performed using a hybrid functional, such as B3LYP or a range-separated functional like CAM-B3LYP, combined with a sufficiently flexible basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution. mdpi.comchemrxiv.org The output of a TD-DFT calculation provides not only the excitation energies (often expressed in eV or nm) but also the oscillator strength (f) for each transition. The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon; transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum.
For indole chromophores, the absorption spectra in the UV region are characterized by transitions to the ¹Lₐ and ¹Lₑ excited states. nih.gov TD-DFT calculations allow for the assignment of these observed bands to specific electronic transitions, which are often dominated by promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals. mdpi.comchemrxiv.org The introduction of a bromine atom at the C4 position of the indole ring is expected to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole, a phenomenon that can be quantitatively predicted by TD-DFT.
Below is a representative table of simulated TD-DFT data for the lowest-lying singlet electronic transitions of this compound, illustrating the type of information obtained from such calculations.
| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₁ | 4.25 | 292 | 0.15 | HOMO → LUMO (75%), HOMO-1 → LUMO (15%) |
| S₂ | 4.48 | 277 | 0.28 | HOMO → LUMO+1 (60%), HOMO → LUMO (20%) |
| S₃ | 4.95 | 251 | 0.05 | HOMO-1 → LUMO+1 (80%) |
| S₄ | 5.30 | 234 | 0.45 | HOMO → LUMO+2 (55%), HOMO-2 → LUMO (30%) |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational techniques used to determine the three-dimensional structure and relative stability of flexible molecules like this compound. The conformational landscape of this molecule is primarily defined by the rotational freedom around the single bonds of the ethyl acetate side chain attached to the C3 position of the indole ring. Key dihedral angles include the C2-C3-Cα-Cβ and C3-Cα-Cβ-O angles, which dictate the spatial orientation of the side chain relative to the planar indole core.
The objective of conformational analysis is to identify the global minimum energy conformer—the most stable and thus most populated structure at thermal equilibrium—as well as other low-energy local minima. sapub.org This is typically achieved by performing a systematic or stochastic conformational search using molecular mechanics force fields, followed by geometry optimization of the resulting unique conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). These DFT optimizations, often using functionals like B3LYP with a Pople-style basis set (e.g., 6-31G(d,p)), yield precise geometries and their corresponding electronic energies.
The stability of different conformers is governed by a combination of electronic and steric effects. For this compound, the preferred conformation will be one that minimizes steric repulsion between the ethyl acetate group and the hydrogen atom at the C2 position of the indole ring, while also optimizing any potential intramolecular interactions. The planarity of the bicyclic indole ring system is largely maintained, though minor deviations can occur. chemrxiv.org The relative energies (ΔE) of the various stable conformers can be used to calculate their expected Boltzmann population distribution at a given temperature, providing insight into the dominant molecular shapes present in a sample.
The following table illustrates hypothetical results from a conformational analysis, comparing the relative energies of three plausible conformers of this compound.
| Conformer | Key Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (298 K) |
|---|---|---|---|
| A (Global Minimum) | ~90° | 0.00 | ~85% |
| B | ~-95° | 1.15 | ~14% |
| C | ~180° | 3.50 | ~1% |
Quantum Chemical Descriptors and QSAR/QSPR Applications in Chemical Reactivity and Prediction
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its physicochemical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which seek to establish mathematical correlations between a molecule's structure and its biological activity or physical properties, respectively. mdpi.com For this compound, these descriptors can be calculated using DFT to predict its reactivity and potential applications.
Key quantum chemical descriptors include:
Energy of the Highest Occupied Molecular Orbital (E_HOMO): Related to the molecule's capacity to donate an electron. Higher E_HOMO values indicate a better electron donor.
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Related to the molecule's ability to accept an electron. Lower E_LUMO values suggest a better electron acceptor.
HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO, which is an indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. mdpi.com
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions and sites of chemical attack.
These descriptors are invaluable for QSAR/QSPR studies. For example, the biological activity of indole-3-acetic acid analogues as plant growth regulators has been shown to correlate with their electronic properties. nih.gov By calculating these descriptors for this compound and a series of related compounds, one could develop a QSAR model to predict, for instance, their cytotoxicity against a cancer cell line or their affinity for a specific receptor. Such models are powerful tools in rational drug design and materials science, enabling the virtual screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. mdpi.com
A table of calculated quantum chemical descriptors for this compound provides quantitative insight into its electronic characteristics.
| Descriptor | Calculated Value | Significance |
|---|---|---|
| E_HOMO | -6.2 eV | Electron-donating ability |
| E_LUMO | -1.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Chemical stability, electronic transitions |
| Dipole Moment (µ) | 2.5 Debye | Molecular polarity, solubility |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.1 eV | Energy released upon adding an electron |
Research Applications of Ethyl 4 Bromoindole 3 Acetate in Chemical Synthesis and Advanced Materials
Strategic Use as a Precursor in Complex Heterocycle Synthesis
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and natural products. Ethyl 4-bromoindole-3-acetate serves as a key starting material for the synthesis of more complex, fused indole systems. The bromine atom acts as a handle for cross-coupling reactions, while the C3-acetate group can be manipulated to build adjacent rings, providing a dual-pronged approach to molecular complexity.
Access to Indolo[2,3-b]quinolines and Other Fused Indole Systems
Indolo[2,3-b]quinolines, and other polycyclic indole structures, are important motifs found in numerous biologically active compounds. The synthesis of these fused systems often relies on palladium-catalyzed domino reactions that can efficiently construct multiple rings in a single sequence. While specific examples starting directly from this compound are not extensively documented, the utility of halo-indoles in such syntheses is well-established.
For instance, palladium-catalyzed intramolecular Larock indole annulation is a powerful method for assembling tricyclic indoles from halo-anilines and alkynes. nih.gov Similarly, palladium-catalyzed allylic alkylation protocols have been developed for creating 3,4-fused tricyclic indole derivatives from 3-substituted indoles. nih.gov The 4-bromo substituent on this compound is ideally positioned for intramolecular cyclization strategies, such as Heck reactions, to form fused ring systems. The general approach involves first modifying the C3-acetate or the N1-position with a suitable tether containing a reactive group (e.g., an alkene or alkyne), followed by an intramolecular palladium-catalyzed reaction involving the C4-bromo position to close the ring.
Table 1: Examples of Palladium-Catalyzed Reactions for Fused Indole Synthesis
| Reaction Type | Precursor Type | Catalyst System | Fused System Formed |
|---|---|---|---|
| Intramolecular Larock Annulation | Halo-anilines with alkyne tethers | Pd₂(dba)₃/DtBPF | 3,(4-6)-fused tricyclic indoles nih.gov |
| Intramolecular Hydroarylation | Amide-tethered indoles | Palladium catalyst | 3,4-fused tricyclic indoles nih.gov |
Building Blocks for Natural Product Scaffolds and Analogues
The 4-bromoindole (B15604) scaffold is a key component in several complex natural products. The strategic placement of the bromine atom allows for late-stage functionalization, a crucial advantage in total synthesis. This compound provides both the core indole structure and a versatile C3 side chain that can be elaborated into the complex functionalities required for these natural targets.
A prominent example is the synthesis of the dictyodendrins, a family of marine alkaloids with potent telomerase inhibitory activity. The total synthesis of dictyodendrin B has been achieved starting from commercially available 4-bromoindole. cam.ac.uk In these synthetic routes, the indole core is sequentially functionalized at various positions. The C3 position is typically the first to be modified, and an acetate (B1210297) group, as present in this compound, is a common entry point for introducing the necessary substituents. cam.ac.uknih.gov
Another important class of natural products featuring a 4-substituted indole core are the ergot alkaloids, such as clavicipitic acid. researchgate.net Syntheses of clavicipitic acid have utilized 4-iodo and 4-chlorotryptophan derivatives, which are constructed via palladium-catalyzed methods. nih.govnih.gov The 4-bromoindole core of this compound is an excellent precursor to these intermediates, and the ethyl acetate group can be converted into the amino acid side chain required for the tryptophan scaffold.
Design and Synthesis of Organic Dyes and Optoelectronic Materials based on Indole Derivatives
Indole-based compounds have emerged as promising materials in the field of optoelectronics due to their electron-rich nature and tunable photophysical properties. Fused and substituted indoles are utilized as core components in organic dyes for applications such as dye-sensitized solar cells (DSSCs) and as materials for organic light-emitting diodes (OLEDs). chemrxiv.org
The incorporation of halogen atoms, such as bromine, into the dye structure can significantly influence the material's electronic properties, including the HOMO/LUMO energy levels and light-harvesting capabilities. In the context of DSSCs, new D-π-A (Donor-π-bridge-Acceptor) organic sensitizers featuring halogen-substituted oxindole-bridged acceptor units have been synthesized. nih.govnih.gov Studies have shown that bromine-containing dyes can exhibit the highest power conversion efficiencies compared to their fluorine- and iodine-substituted counterparts. nih.govnih.gov Furthermore, fused indolo[3,2-b]indole structures serve as effective donor components in metal-free organic dyes for DSSCs. rsc.org
While direct synthesis of dyes from this compound is not widely reported, its structure represents a key building block for this class of materials. The 4-bromo position can be functionalized via cross-coupling reactions to attach donor or acceptor moieties, while the indole nitrogen and C3-acetate group offer additional points for modification to fine-tune the final optoelectronic properties of the material. chemrxiv.orgmdpi.commdpi.com
Development of New Synthetic Methodologies Through Reactivity Studies
The reactivity of this compound is dominated by the chemistry of the C-Br bond and the C3-acetate side chain. The bromine atom at the C4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic organic chemistry.
Palladium-catalyzed reactions, in particular, have been extensively used to functionalize bromoarenes and bromoheterocycles. researchgate.net Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C4 position of the indole ring. This allows for the introduction of a vast array of substituents, making this compound a versatile platform for generating libraries of novel indole derivatives. nih.govrsc.org The development of new catalyst systems and reaction conditions continues to expand the scope of these transformations. tcichemicals.com
The ethyl acetate group at the C3 position also contributes to the compound's synthetic utility. It can be readily hydrolyzed to the corresponding carboxylic acid (4-bromoindole-3-acetic acid), which can then be converted into amides, ketones, or other functional groups. chemscene.comsigmaaldrich.com Alternatively, the α-carbon of the acetate group can be functionalized through enolate chemistry. This dual reactivity allows for sequential or orthogonal functionalization strategies, enabling the development of complex and highly substituted indole-based molecules.
Table 2: Common Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Bromoindole |
| Indolo[2,3-b]quinoline |
| Dictyodendrin B |
| Clavicipitic Acid |
| 4-Iodotryptophan |
| 4-Chlorotryptophan |
| 4-Bromoindole-3-acetic acid |
Future Perspectives and Emerging Trends in Research on Brominated Indole Acetates
Innovation in Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of brominated indole (B1671886) acetates is no exception. Green chemistry principles are being applied to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.
One promising approach is the use of greener solvents and reaction conditions. Traditional methods for indole synthesis often rely on volatile and toxic organic solvents. Researchers are exploring alternatives such as water, ionic liquids, and deep eutectic solvents, which can offer improved reaction rates and easier product isolation while being more environmentally benign. Additionally, microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Another key aspect of green synthesis is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Methodologies like one-pot, multi-component reactions are being developed to synthesize complex indole derivatives in a single step, thereby reducing the number of purification steps and minimizing waste generation.
Development of Highly Selective and Efficient Catalytic Systems
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation in the synthesis of brominated indole acetates. The focus is on creating catalysts that are not only highly efficient but also exhibit excellent selectivity, allowing for precise control over the reaction outcome.
Transition metal catalysis, particularly with palladium, copper, and rhodium, has been instrumental in the development of new C-H activation and cross-coupling strategies for indole functionalization. These methods allow for the direct introduction of various functional groups onto the indole ring with high regioselectivity, avoiding the need for pre-functionalized starting materials.
Furthermore, the use of magnetic nanoparticles as catalyst supports is gaining traction. These catalysts offer the advantages of easy separation from the reaction mixture using an external magnet, enabling their facile recovery and reuse, which aligns with the principles of sustainable chemistry.
Advanced In Silico Methodologies for Reaction Discovery and Prediction
Computational chemistry and in silico modeling are becoming indispensable tools in the design and optimization of synthetic routes for brominated indole acetates. These methods allow researchers to predict the feasibility and outcome of reactions, screen potential catalysts, and understand reaction mechanisms at a molecular level.
Molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of novel brominated indole derivatives, guiding the design of compounds with desired therapeutic properties. For instance, computational studies have been used to evaluate the binding mechanisms of brominated indoles with biological targets, such as enzymes implicated in inflammatory diseases.
Cheminformatics tools are also being utilized to analyze large datasets of chemical information, helping to identify promising scaffolds and synthetic pathways for the creation of new MNP-inspired brominated indole-3-glyoxylamides. This data-driven approach can accelerate the discovery of new drug candidates and functional materials.
Interdisciplinary Research with Material Science and Chemical Biology
The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in materials science. Interdisciplinary research at the interface of organic chemistry and materials science is exploring the use of brominated indoles in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The bromine atom can be used to tune the electronic properties of the indole ring, influencing the performance of these materials.
In the realm of chemical biology, brominated indoles are being investigated as probes to study biological processes and as potential therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them valuable leads in drug discovery. The ability of the bromine substituent to modulate the binding affinity and selectivity of these compounds for biological targets is a key area of investigation. For example, some brominated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-Bromoindole-3-acetate, and how can purity be ensured?
this compound is typically synthesized via bromination of indole derivatives. A common approach involves alkylation of the indole scaffold followed by regioselective bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Post-synthesis, purity is validated via HPLC (>98% purity) and characterized using H/C NMR to confirm substitution patterns. Recrystallization in ethyl acetate/hexane mixtures improves crystalline purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Assigns bromine-induced deshielding effects on adjacent protons (e.g., C-3 acetate and C-4 bromine).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 282.0).
- Melting point analysis : Consistent with literature values (e.g., 29–31°C for analogous brominated esters) .
- FT-IR : Identifies ester carbonyl stretches (~1740 cm) and C-Br vibrations (~560 cm) .
Q. How does steric hindrance from the 4-bromo substituent influence reactivity in cross-coupling reactions?
The 4-bromo group on the indole ring creates steric and electronic effects that moderate Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, bulky ligands (e.g., XPhos) enhance palladium-catalyzed arylations by mitigating steric clashes. Kinetic studies using GC-MS can track coupling efficiency, with bromine acting as a leaving group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in bromination reactions of indole derivatives?
Density Functional Theory (DFT) calculations assess electron density distributions and transition-state energies to identify preferential bromination sites. For this compound, the 4-position is favored due to lower activation energy (~25 kcal/mol) compared to the 5- or 6-positions. Solvent effects (e.g., dichloromethane vs. DMF) are modeled using COSMO-RS to optimize reaction yields .
Q. What strategies minimize byproducts during the bromination of Ethyl indole-3-acetate?
- Temperature control : Maintaining 0–5°C reduces radical side reactions.
- Catalyst selection : FeCl or AIBN improves NBS efficiency, limiting dibromination.
- In situ monitoring : TLC or Raman spectroscopy detects intermediates (e.g., bromine adducts) for timely quenching .
- Workup protocols : Aqueous NaSO removes excess Br, followed by silica gel chromatography to isolate the mono-brominated product .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in nucleophilic aromatic substitutions?
Deuterium labeling at reactive sites (e.g., C-4) quantifies primary KIEs (k/k > 1.0), indicating a concerted or stepwise mechanism. For example, a KIE of 2.3 suggests a bimolecular transition state with significant C-Br bond cleavage. Competitive experiments with N-labeled indole further clarify nitrogen’s role in stabilizing intermediates .
Q. What role does this compound play in synthesizing kinase inhibitors?
As a key intermediate, it enables late-stage diversification via cross-coupling to install pharmacophores (e.g., aryl groups for ATP-binding pocket targeting). For instance, coupling with 4-aminophenylboronic acid yields analogs with IC values <10 nM against EGFR mutants. Biological activity is validated via enzymatic assays and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
